molecular formula C21H25N7O B2451055 [6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone CAS No. 1775441-88-7

[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone

Cat. No. B2451055
CAS RN: 1775441-88-7
M. Wt: 391.479
InChI Key: WSAQUBCYIFXJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrazin-2-yl core, followed by the introduction of the pyrrolidinyl, piperazino, and methanone groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . The presence of the various functional groups would likely result in a complex spectrum with many different peaks .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methanone group could undergo nucleophilic addition reactions, while the pyrazolo[1,5-a]pyrazin-2-yl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrrolidinyl and piperazino groups could increase the polarity of the compound, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. Based on the functional groups present, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on the compound could focus on exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-15-28-18(20(23-16)26-8-4-5-9-26)14-17(24-28)21(29)27-12-10-25(11-13-27)19-6-2-3-7-22-19/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAQUBCYIFXJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone

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